molecular formula C19H21F3N4 B2638164 5-methyl-N-pentyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890637-87-3

5-methyl-N-pentyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2638164
CAS RN: 890637-87-3
M. Wt: 362.4
InChI Key: UPFIZAFYCVTDDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-pentyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound. It has a molecular formula of C19H21F3N4 and an average mass of 362.392 Da . This compound belongs to the family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The pyrazolo[1,5-a]pyrimidine core is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The trifluoromethyl group adds to the complexity of the structure. Detailed structural analysis would require high-resolution crystallographic data or computational modeling .

Scientific Research Applications

Pyrazolo[1,5-a]pyrimidines in Biological Activities

Pyrazolo[1,5-a]pyrimidines, including 5-methyl-N-pentyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine, have demonstrated significant biological activities in medicine. They are synthesized via various chemical processes and show potential as therapeutic agents due to their unique structural properties (Xu Li-feng, 2011).

5-HT6 Antagonist Activity

These compounds have been studied for their antagonist activity against serotonin 5-HT6 receptors. Modifications in the structure, particularly the substitution at certain positions, significantly influence their biological activity, showcasing their potential in developing new pharmacological agents (A. Ivachtchenko et al., 2013).

Anti-Mycobacterial Applications

The pyrazolo[1,5-a]pyrimidines, including variations of the specified compound, have been identified as potent inhibitors of mycobacterial ATP synthase, crucial for treating Mycobacterium tuberculosis. Their structure-activity relationships highlight their potential in developing new therapeutic agents against tuberculosis (H. Sutherland et al., 2022).

Development of Anticancer Agents

Certain derivatives of pyrazolo[1,5-a]pyrimidines have been investigated for their potential as anticancer agents. The specific substitution patterns on the pyrazolo[1,5-a]pyrimidines structure play a crucial role in determining their efficacy against various cancer cell lines (K. Chavva et al., 2013).

Synthesis and Characterization in Various Fields

The synthesis, characterization, and modification of pyrazolo[1,5-a]pyrimidines contribute significantly to fields like material science and chemical engineering, where their unique properties can be harnessed for various applications. This includes the development of new materials with specific desired properties (S. Kaping et al., 2020).

properties

IUPAC Name

5-methyl-N-pentyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4/c1-3-4-8-11-23-15-12-13(2)24-18-16(14-9-6-5-7-10-14)17(19(20,21)22)25-26(15)18/h5-7,9-10,12,23H,3-4,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFIZAFYCVTDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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